Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride
Description
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an imidazo[1,5-a]pyridine core substituted with a methanamine group at the 1-position, followed by hydrochloric acid salt formation. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. Its hydrochloride form enhances solubility and stability, which is critical for pharmaceutical applications .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;/h1-4,6H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALWTIAWAOAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines and aldehydes mediated by carbon tetrabromide (CBr4). This method is practical, with a wide substrate scope, functional group tolerance, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with different functional groups, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
*Estimated based on analogous hydrochloride salts.
Key Observations:
Substituent Position : The 1-position methanamine group in the target compound distinguishes it from analogues like (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine, which has a 2-position substitution. This positional variation impacts electronic distribution and binding affinity in biological systems .
Biological Activity: The target compound shares functional similarities with 1-substituted pyrirylimidazo[1,5-a]pyridine derivatives, which exhibit cysteine protease inhibition (IC₅₀: 0.5–5 µM) . However, its hydrochloride salt may improve bioavailability compared to non-salt forms. (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine demonstrates antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting the imidazo-pyridine scaffold’s broad utility .
Synthetic Utility : Imidazo[1,2-a]pyridine-3-yl-methylamine derivatives are intermediates in synthesizing antidepressants like sertraline, highlighting the structural versatility of methanamine-substituted imidazo-pyridines .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
- Hydrochloride Salts: The target compound’s HCl form provides superior aqueous solubility compared to non-salt analogues, making it preferable for drug formulation .
- Stability Challenges : Light sensitivity in (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine limits its practical use without protective packaging .
Pharmacological Potential
- Antibacterial Activity : While (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine shows direct antibacterial effects, the target compound’s activity remains underexplored, warranting further study .
Biological Activity
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring structure, which is significant for its biological interactions. Its molecular formula is and it serves as a reference standard in pharmaceutical testing due to its unique pharmacological properties .
Research indicates that this compound acts primarily as a GABA receptor agonist , positioning it among substances with potential anxiolytic and sedative effects. The modulation of neurotransmitter systems implies implications for treating anxiety disorders. Additionally, studies have highlighted its anticancer activity and anti-inflammatory properties .
GABA Receptor Interaction
The GABA receptor is pivotal in the central nervous system's inhibitory processes. Agonism of this receptor by this compound can lead to increased inhibitory neurotransmission, which may alleviate anxiety symptoms .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anxiolytic Effects : As a GABA receptor agonist, it may reduce anxiety.
- Anticancer Properties : Derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Research suggests possible applications in reducing inflammation .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in the imidazopyridine class. Below is a comparison table highlighting some related compounds and their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Similar nitrogen-containing heterocycle | Anxiolytic properties |
| Imidazo[4,5-c]pyridine | Another variant of imidazopyridine | Anticonvulsant effects |
| Imidazo[1,2-a]pyridin-6-ylmethanamine | Related derivative | Selective serotonin receptor modulator |
| Imidazo[4,5-b]pyridine | Distinct structural variant | Potential anti-inflammatory agent |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest .
- Anxiolytic Effects : Another research effort focused on the compound's interaction with GABA receptors in animal models. Results indicated reduced anxiety-like behavior in treated subjects compared to controls .
- Anti-inflammatory Properties : A recent investigation revealed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Q. What are the recommended synthetic routes for Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation of 2-picolylamines with nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA), achieving high yields under controlled conditions . Optimization involves statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters (e.g., temperature, stoichiometry, solvent) should be systematically varied using fractional factorial or response surface methodologies to identify optimal conditions . Multicomponent reactions and oxidative coupling strategies are also viable for introducing substituents at specific positions .
Q. What safety protocols are critical when handling this compound?
Critical precautions include:
- Personal Protection : Use gloves, goggles, and lab coats (P201, P280 codes) .
- Handling : Conduct reactions under inert gas (e.g., N₂) to prevent moisture sensitivity (P231) .
- Emergency Response : For accidental ingestion, immediately administer activated charcoal and seek medical attention (P301+P310) .
- Waste Disposal : Avoid environmental release due to high aquatic toxicity (H400) .
Q. Which analytical techniques are essential for initial characterization?
Basic characterization requires:
- NMR Spectroscopy : To confirm molecular structure and proton environments.
- Mass Spectrometry (HRMS) : For accurate molecular weight determination .
- Elemental Analysis : To verify purity and stoichiometry.
- HPLC/GC : For assessing chemical purity and detecting byproducts.
Advanced Research Questions
Q. How can computational modeling enhance reaction design and optimization for this compound?
Quantum chemical calculations (e.g., DFT) enable reaction path searches to predict intermediates and transition states, reducing experimental iterations. For example, ICReDD integrates computational and experimental data to narrow optimal conditions . Molecular dynamics simulations can model solvent effects, while machine learning algorithms analyze high-throughput data to predict yield trends . These tools also aid in designing novel derivatives by evaluating electronic properties (e.g., HOMO-LUMO gaps) .
Q. What advanced techniques resolve structural ambiguities or confirm regioselectivity in derivatives?
- Single-Crystal X-Ray Diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions .
- 2D NMR (e.g., COSY, NOESY) : Resolves complex proton coupling and spatial arrangements.
- XPS/IR Spectroscopy : Identifies functional groups and oxidation states.
- In Situ Monitoring : Techniques like ReactIR track reaction progress in real time to detect transient intermediates .
Q. How can researchers address contradictions in reaction yields or byproduct formation?
- Systematic DoE : Identify confounding variables (e.g., temperature gradients, reagent purity) using factorial designs .
- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., ²H/¹³C) or trapping experiments.
- Theoretical Validation : Compare experimental outcomes with computational predictions to refine reaction mechanisms .
- Byproduct Analysis : Use LC-MS or GC-MS to characterize side products and adjust conditions (e.g., pH, catalyst loading) .
Q. What strategies enable regioselective functionalization of the imidazo-pyridine core?
- Directed C-H Activation : Utilize transition-metal catalysts (e.g., Pd, Rh) with directing groups to target specific positions .
- Electrophilic Substitution : Leverage electron-rich regions of the heterocycle for halogenation or nitration .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups .
- Protecting Group Strategies : Temporarily block reactive sites to achieve selective modifications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
